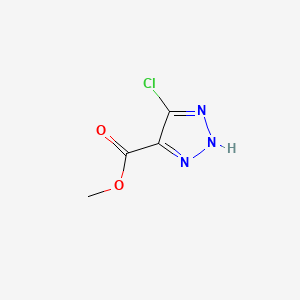

5-chloro-1H-1,2,3-triazole-4-carboxylate de méthyle

Vue d'ensemble

Description

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

5-chloro-1H-1,2,3-triazole-4-carboxylate de méthyle: est un composé qui a attiré l'attention de l'industrie pharmaceutique en raison de sa similitude structurelle avec la liaison amide, qui est répandue dans de nombreuses molécules bioactives. Sa stabilité et sa capacité de liaison hydrogène en font un échafaudage précieux dans la conception de médicaments . Par exemple, il peut être utilisé pour créer des analogues d'agents pharmacologiques connus, ce qui pourrait conduire à de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.

Synthèse organique

En chimie organique, ce composé sert d'intermédiaire polyvalent. Il peut subir diverses réactions chimiques, y compris des cycloadditions, pour former des molécules plus complexes. Cela en fait un élément essentiel pour la synthèse d'une large gamme de composés organiques .

Chimie des polymères

Le cycle triazole présent dans le This compound peut être incorporé dans des polymères pour améliorer leurs propriétés. Par exemple, il peut améliorer la stabilité thermique et la résistance chimique, ce qui rend les polymères résultants adaptés aux applications haute performance .

Chimie supramoléculaire

En raison de sa capacité à participer à des liaisons hydrogène, ce composé est utilisé en chimie supramoléculaire pour créer des systèmes auto-assemblants. Ces systèmes ont des applications potentielles dans la création de structures et de dispositifs à l'échelle nanométrique .

Bioconjugaison

En biologie chimique, le This compound est utilisé pour la bioconjugaison. Cela implique la fixation de biomolécules à d'autres substances, telles que des médicaments ou des marqueurs fluorescents, ce qui est crucial pour le développement de thérapies ciblées et d'outils de diagnostic .

Imagerie fluorescente

La structure du composé permet la fixation de groupes fluorescents, ce qui le rend utile dans le développement d'agents d'imagerie. Ces agents peuvent être utilisés pour visualiser les processus biologiques en temps réel, aidant à la recherche et au diagnostic .

Science des matériaux

En science des matériaux, la robustesse du composé peut être exploitée pour créer de nouveaux matériaux présentant des propriétés souhaitables, telles qu'une durabilité accrue ou des caractéristiques électroniques spécifiques .

Agents antiprolifératifs

Des recherches ont montré que les dérivés du triazole peuvent présenter une activité antiproliférative significative. Par exemple, certains composés triazoliques ont démontré des effets puissants contre des lignées cellulaires cancéreuses spécifiques, indiquant des applications potentielles dans le traitement du cancer .

Mécanisme D'action

- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .

- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, affecting their catalytic functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole compounds can modulate the activity of kinases, which are crucial for signal transduction pathways . This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, triazole compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity.

Transport and Distribution

The transport and distribution of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

Activité Biologique

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by a triazole ring with notable biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

- IUPAC Name : 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

- Molecular Formula : CHClNO

- Molecular Weight : 161.55 g/mol

- CAS Number : 88474-33-3

Synthesis Methods

The synthesis of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester typically involves:

- Cyclization of Hydrazine Derivatives : Reacting hydrazine with carbonyl compounds followed by chlorination.

- Methyl Esterification : Converting the carboxylic acid group into a methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In one study, various derivatives of triazoles were evaluated for their antifungal and antibacterial activities:

| Compound | Antifungal Activity (Inhibition Rate) | Antibacterial Activity (Inhibition Rate) |

|---|---|---|

| 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester | High (specific rates vary) | High (specific rates vary) |

In vitro studies demonstrated that the synthesized compounds showed higher inhibition rates against fungal and bacterial growth compared to traditional agents like metronidazole .

Anticancer Activity

The compound's mechanism of action in cancer therapy is primarily attributed to its ability to inhibit specific enzymes or receptors involved in tumor progression. For instance, derivatives of triazoles have been shown to possess cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A-431 | 0.21 |

| Jurkat | 0.19 |

These results indicate that modifications at specific positions on the triazole ring can enhance the anticancer activity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several triazole derivatives, including 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester. The results showed potent antifungal activity against Candida species and significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study concluded that the triazole ring plays a crucial role in enhancing bioactivity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of triazole derivatives indicated that the presence of electron-withdrawing groups like chlorine at the 5-position significantly increased both antimicrobial and anticancer activities. The study emphasized optimizing substituents on the triazole ring to improve binding affinity and efficacy against target proteins .

Propriétés

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-33-3 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.